molecular formula C13H13NO2S B14525552 5,8-Dimethoxy-2,3-dihydrothieno[2,3-b]quinoline CAS No. 62480-60-8

5,8-Dimethoxy-2,3-dihydrothieno[2,3-b]quinoline

Cat. No.: B14525552
CAS No.: 62480-60-8
M. Wt: 247.31 g/mol
InChI Key: BWEWRWCFAHOAOM-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2,3-dihydrothieno[2,3-b]quinoline is a chemical compound that belongs to the class of thienoquinolines This compound is characterized by the presence of a thieno ring fused with a quinoline structure, and it has two methoxy groups attached at the 5 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-2,3-dihydrothieno[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote the formation of the thienoquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-2,3-dihydrothieno[2,3-b]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thienoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydrothienoquinolines. Substitution reactions can introduce various functional groups onto the thienoquinoline ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2,3-dihydrothieno[2,3-b]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline
  • 2,3-Dihydrothieno[3,4-b][1,4]dioxine derivatives

Uniqueness

5,8-Dimethoxy-2,3-dihydrothieno[2,3-b]quinoline is unique due to its specific substitution pattern and the presence of methoxy groups at the 5 and 8 positions. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other thienoquinoline derivatives. The compound’s unique properties make it a valuable target for further research and development in various scientific fields.

Properties

CAS No.

62480-60-8

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

5,8-dimethoxy-2,3-dihydrothieno[2,3-b]quinoline

InChI

InChI=1S/C13H13NO2S/c1-15-10-3-4-11(16-2)12-9(10)7-8-5-6-17-13(8)14-12/h3-4,7H,5-6H2,1-2H3

InChI Key

BWEWRWCFAHOAOM-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C3CCSC3=NC2=C(C=C1)OC

Origin of Product

United States

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